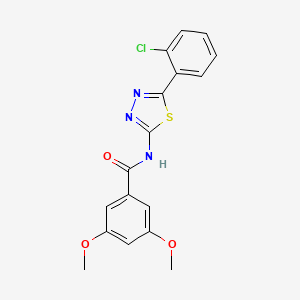

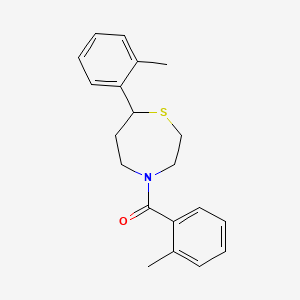

![molecular formula C13H14N6O B2986921 N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034589-49-4](/img/structure/B2986921.png)

N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Compounds for Antiviral Activity

A study by Hebishy, Salama, & Elgemeie (2020) describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1). This synthesis route could potentially be applicable to compounds like N-(2-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide.

Guanidine Derivative Synthesis for Medicinal Chemistry

Balewski & Kornicka (2021) detail the synthesis of a guanidine derivative related to this compound, highlighting its potential in medicinal chemistry research Balewski & Kornicka, 2021.

Antimicrobial Activity

Demirayak, Benkli, & Güven (2000) synthesized triazole derivatives with substantial antimicrobial activities, suggesting the relevance of similar compounds in battling bacterial and fungal infections Demirayak, Benkli, & Güven, 2000.

Angiotensin II Antagonists

Ashton et al. (1993) researched the development of nonpeptide angiotensin II antagonists, including triazoles, which could indicate the potential cardiovascular applications of related compounds Ashton et al., 1993.

Antitumor Activity

Stevens et al. (1984) discuss the synthesis of imidazotetrazines with broad-spectrum antitumor activity, providing insights into the potential anticancer applications of similar compounds Stevens et al., 1984.

Photophysical Properties Study

Padalkar et al. (2015) explored the synthesis and photophysical properties of novel fluorescent triazole derivatives, which could have implications in imaging and sensor applications Padalkar et al., 2015.

Self-Aggregation and Pharmacophores Study

Sahay & Ghalsasi (2019) observed the self-aggregation properties of a compound combining benzimidazole and triazole, relevant to understanding anticancer activity Sahay & Ghalsasi, 2019.

Coordination Chemistry in Organometallics

Schick, Pape, & Hahn (2014) researched the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors, which might be relevant for catalysis and material science applications Schick, Pape, & Hahn, 2014.

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating selective class III electrophysiological activity, which might suggest cardiovascular applications for similar compounds Morgan et al., 1990.

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-19-11-5-3-2-4-9(11)16-12(19)6-7-14-13(20)10-8-15-18-17-10/h2-5,8H,6-7H2,1H3,(H,14,20)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWRTSGOSOTUAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

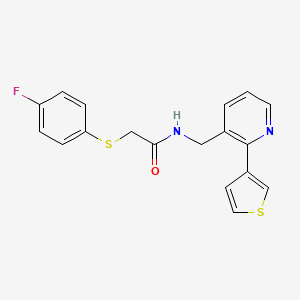

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)

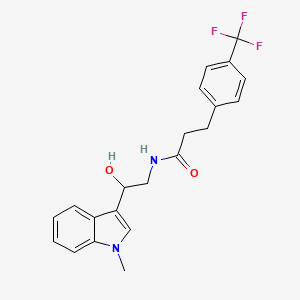

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2986840.png)

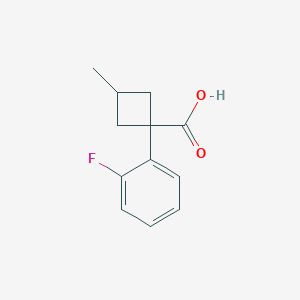

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)

![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)

![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986856.png)